2-(Benzenesulfonyl)-5-(4-chlorophenyl)-5-oxopentanamide
Overview
Description
2-(Benzenesulfonyl)-5-(4-chlorophenyl)-5-oxopentanamide is a synthetic compound, also known as 2-benzene-sulfonyl-5-chloro-5-oxo-pentanamide, that has been studied for its potential scientific research applications. This compound has a wide range of properties, such as its ability to act as an inhibitor of the enzyme acetylcholinesterase, and its potential as a drug to treat certain diseases.
Scientific Research Applications
Molecular Structure and Potential in Medicinal Applications
- Molecular Structure and Hydrogen Bonding : The compound's structure is characterized by extensive intra- and intermolecular hydrogen bonds, contributing to its stability. The sulfonamide groups are hydrogen bonded via N and O atoms, forming molecular chains. This structural feature is significant for medicinal applications (Siddiqui et al., 2008).
Antitumor Potential
- In Vitro Antitumor Activity : A study on related compounds demonstrated significant antitumor activity against various cancer cell lines, suggesting potential applications in cancer therapy. Notably, one compound showed remarkable activity against non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).
Structural and Kinetic Investigations
- Structural Characterization and Kinetic Investigation : A study investigated structurally similar compounds, focusing on their molecular and electronic structures, as well as kinetic aspects. These findings contribute to understanding the chemical properties and reactivity of such compounds (Rublova et al., 2017).
Optical and Structural Studies
- Optical and Structural Analysis : Research on a related compound highlighted its optical properties, structural stability, and electronic parameters, contributing to the understanding of its potential applications in various fields (Karthik et al., 2021).
Biological Potential and Enzyme Inhibition
- Biological Potential and Enzyme Inhibition : A study focused on the synthesis and characterization of similar compounds, exploring their potential in enzyme inhibition and antioxidant activities. This research indicates possible applications in medicinal chemistry (Kausar et al., 2019).
Future Directions
properties
IUPAC Name |
2-(benzenesulfonyl)-5-(4-chlorophenyl)-5-oxopentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S/c18-13-8-6-12(7-9-13)15(20)10-11-16(17(19)21)24(22,23)14-4-2-1-3-5-14/h1-9,16H,10-11H2,(H2,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKDAIJLRQAXJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CCC(=O)C2=CC=C(C=C2)Cl)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzenesulfonyl)-5-(4-chlorophenyl)-5-oxopentanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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